molecular formula C11H14ClNO2 B2594811 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride CAS No. 2228094-72-0

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride

Cat. No.: B2594811
CAS No.: 2228094-72-0
M. Wt: 227.69
InChI Key: SGOVULXNCUEOTF-UHFFFAOYSA-N
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Description

Chemical Significance and Nomenclature

This compound belongs to the family of indanylglycine derivatives, which are characterized by the fusion of an indane bicyclic system with an amino acid framework. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the 2,3-dihydro-1H-inden-1-yl designation specifies the precise stereochemical arrangement of the bicyclic core structure. The compound represents a specific isomeric form within the broader category of aminoindane derivatives, which are structurally related to the parent indane hydrocarbon system.

The chemical significance of indanylglycine compounds extends beyond their structural complexity to encompass their functional properties as selective receptor antagonists. Research has demonstrated that these derivatives, particularly those with specific stereochemical configurations, exhibit selective antagonist activity at glycine receptors, making them valuable tools for investigating neurotransmission processes. The molecular formula for related indanylglycine compounds typically follows the pattern C11H13NO2 for the free acid form, with the hydrochloride salt providing enhanced solubility and stability characteristics.

Structural diversity within the indanylglycine family arises from variations in the position of attachment between the indane system and the amino acid moiety. The nomenclature system accommodates these variations through precise positional designations, distinguishing between 1-indanyl and 2-indanyl derivatives. The stereochemical complexity inherent in these compounds necessitates careful attention to both absolute and relative configuration, particularly given the presence of multiple stereocenters within the bicyclic framework.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides crucial context for understanding the significance of indanylglycine derivatives within the broader landscape of organic chemistry. The systematic study of heterocyclic compounds began in earnest during the nineteenth century, with early work focused on naturally occurring systems such as pyridine and quinoline. The proliferation of heterocyclic compounds in the latter half of the nineteenth century necessitated the development of comprehensive nomenclature systems, culminating in the Hantzsch-Widman system established by Arthur Rudolf Hantzsch in 1887 and independently by Oskar Widman in 1888.

The Hantzsch-Widman nomenclature system established fundamental principles for naming heterocyclic parent compounds containing up to ten ring members, providing a systematic framework that accommodates the structural complexity inherent in bicyclic systems. This nomenclature foundation proved essential for the subsequent development of more complex heterocyclic systems, including the indane derivatives that form the structural basis of indanylglycine compounds. The system employs specific prefixes to indicate heteroatom identity and stems to designate ring size and saturation level, creating a logical framework for systematic naming.

The evolution of heterocyclic chemistry accelerated significantly in the twentieth century, driven by advances in synthetic methodology and the recognition of heterocyclic systems as privileged structures in medicinal chemistry. The indole family, which shares structural features with indane systems, emerged as one of the most important heterocyclic families due to the prevalence of indole-containing natural products and synthetic pharmaceuticals. This historical precedent established the foundation for subsequent investigations into related bicyclic systems, including the indane derivatives that form the core structure of indanylglycine compounds.

Position Within Bicyclic Amino Acid Derivatives

Bicyclic amino acids occupy a unique position within the broader category of unnatural amino acids, serving as essential building blocks for peptidomimetic development and drug discovery applications. The structural constraints imposed by bicyclic frameworks provide valuable tools for controlling conformational preferences in modified peptides, enabling the development of compounds with enhanced stability and biological activity. Indanylglycine derivatives represent a specific subset of bicyclic amino acids characterized by their indane core structure fused to an amino acid framework.

Research investigations have demonstrated that bicyclic amino acids function effectively as reverse turn mimetics and dipeptide isosteres, providing structural rigidity that enhances the biological properties of peptide-based therapeutics. The conformational constraints introduced by bicyclic systems enable precise control over peptide secondary structure, facilitating the development of compounds with improved pharmacological profiles. The indane system, with its unique geometric properties, contributes specific conformational preferences that distinguish indanylglycine derivatives from other bicyclic amino acid families.

Synthetic strategies for bicyclic amino acid preparation have evolved to encompass diverse approaches for achieving structural diversity through modulation of ring size and scaffold decoration. The tandem Michael-Michael reaction methodology has proven particularly effective for the stereoselective synthesis of indanylglycine derivatives, enabling the construction of 1,2,3-trisubstituted indane rings with high regio- and diastereoselectivity. This synthetic approach facilitates access to structurally diverse indanylglycine templates, expanding the scope of available building blocks for peptidomimetic development.

Compound Class Ring System Molecular Formula Key Applications
2-Indanylglycine derivatives Indane-amino acid C11H13NO2 Glycine receptor antagonists
Fmoc-protected variants Indane-amino acid C26H23NO4 Peptide synthesis building blocks
Bicyclic amino acids (general) Various bicyclic Variable Peptidomimetic development

The medicinal chemistry applications of bicyclic amino acids extend across multiple therapeutic areas, with particular emphasis on neurological disorders and metabolic diseases. The structural diversity available within the bicyclic amino acid family enables the generation of compound libraries with high diversity levels, facilitating the identification of lead compounds with desired biological activities. The integration of indanylglycine derivatives into drug discovery programs reflects their potential as pharmacological tools and therapeutic agents, particularly in applications requiring selective receptor modulation.

Properties

IUPAC Name

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9;/h1-4,9-10H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOVULXNCUEOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and glycine.

    Condensation Reaction: 2,3-dihydro-1H-indene undergoes a condensation reaction with glycine in the presence of a suitable catalyst.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic Hydrogenation: Using advanced catalysts to enhance the hydrogenation step, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the indane ring.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Indanone derivatives.

    Reduction Products: Fully saturated indane derivatives.

    Substitution Products: N-substituted amino acid derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indene derivatives exhibit promising anticancer properties. For instance, studies have shown that certain indene derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents .

Neuroprotective Effects

The structural similarity of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride to known neuroprotective agents suggests its potential in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar scaffolds have been linked to the inhibition of acetylcholinesterase activity, which is crucial in Alzheimer's therapy .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The presence of the indene moiety is believed to contribute to these biological effects, making it a candidate for developing new antimicrobial agents .

Building Block in Organic Synthesis

Due to its unique functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as condensation and functionalization processes. Its ability to undergo nucleophilic substitutions allows for the creation of diverse derivatives with tailored properties for specific applications .

Photochemical Applications

The compound's structural features suggest potential applications in photochemistry and organic electronics. Research into related indene derivatives has shown their utility as electron acceptors in dye-sensitized solar cells and photoinitiators for polymerization processes .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of synthesized indene derivatives against several cancer cell lines. Results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation at low concentrations, highlighting their potential as therapeutic agents .

Case Study 2: Neuroprotective Screening

In a neuroprotection study, researchers assessed the efficacy of various indene derivatives in preventing neuronal cell death induced by oxidative stress. The results showed that certain derivatives significantly reduced cell death rates compared to controls, indicating their potential role in neuroprotection .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Notes References
Target: 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid HCl C₁₁H₁₄ClNO₂ (est.) ~227.7 (est.) Bicyclic indene, primary amine, carboxylic acid Conformational rigidity for drug design
cis-1-Amino-indan-2-carboxylic acid HCl C₁₀H₁₂ClNO₂ 213.66 Saturated indane ring, (1R,2R) stereochemistry Potential for CNS-targeting therapeutics
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 231.68 Methoxy-phenyl, ester group Enhanced lipophilicity for membrane penetration
2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid HCl C₈H₇BrClFNO₂ 299.51 Halogenated aromatic ring (Br, F) Heavy atom for crystallography studies
Ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate HCl C₁₃H₁₈ClNO₂ 255.74 Ethyl ester, acetamide side chain Prodrug potential via ester hydrolysis
2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid HCl C₁₂H₁₆ClNO₂ 241.72 Tertiary amine (dimethylamino) Altered basicity for pH-dependent activity

Key Findings from Comparative Studies

Halogen Effects : Bromo- and fluorophenyl analogs (e.g., ) exhibit increased molecular weight and altered electronic properties, which may improve binding affinity in halogen-bonding interactions but reduce solubility .

Ester vs. Carboxylic Acid : Ethyl or methyl esters () enhance lipophilicity, making these analogs more suitable for blood-brain barrier penetration, whereas the carboxylic acid group in the target compound offers direct hydrogen-bonding capabilities .

Rigidity vs.

Biological Activity

Chemical Identity
2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride, also known by its CAS number 2228094-72-0, is a compound with the molecular formula C11H14ClNO2C_{11}H_{14}ClNO_2 and a molecular weight of 227.69 g/mol. This compound is recognized for its potential biological activities, particularly in pharmacological applications.

Molecular Structure
The structural formula of this compound can be represented as follows:

SMILES C1C2=CC=CC=C2CC1(CC(=O)O)N.Cl\text{SMILES }C1C2=CC=CC=C2CC1(CC(=O)O)N.Cl

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several compounds related to indole derivatives, revealing that certain structural modifications can enhance efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong potential for therapeutic applications .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exhibit neuroprotective properties. For instance, derivatives that influence neurotransmitter pathways have shown promise in models of neurodegeneration. These effects are hypothesized to be mediated through modulation of glutamate receptors and other neurochemical pathways.

Antioxidant Activity

While direct studies on the antioxidant properties of this compound are sparse, related compounds have demonstrated significant antioxidant capabilities. These properties are crucial in mitigating oxidative stress linked to various diseases.

Table: Summary of Biological Activities

Activity Related Compounds MIC Values Notes
AntibacterialIndole derivatives0.0039 - 0.025 mg/mLEffective against S. aureus and E. coli
NeuroprotectiveAmino acid derivativesN/AModulates neurotransmitter pathways
AntioxidantVarious alkaloidsN/AReduces oxidative stress

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds often disrupt bacterial cell wall formation.
  • Modulation of Neurotransmitter Release : Potential interactions with neurotransmitter systems can lead to neuroprotective effects.
  • Scavenging Free Radicals : Antioxidant properties may arise from the ability to neutralize reactive oxygen species.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride?

  • Methodological Answer : A common approach involves condensation reactions between indane derivatives and amino acid precursors. For example, chloroacetic acid and sodium acetate under reflux conditions in acetic acid can facilitate the formation of the target compound. This method is analogous to the synthesis of structurally related indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives), where reflux with thiourea or arylthiourea yields the desired product .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is typically employed for purity assessment. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the indane backbone and amino-acetic acid moieties. Mass spectrometry (MS) further validates the molecular ion peak (e.g., molecular weight ~213.65 g/mol, as seen in related indane-carboxylic acid hydrochlorides) .

Q. What are the key solubility and stability considerations for handling this hydrochloride salt?

  • Methodological Answer : The hydrochloride form enhances aqueous solubility, making it suitable for biological assays. Storage at 2–8°C under anhydrous conditions is critical, as moisture can hydrolyze the compound. Stability tests under nitrogen atmosphere and pH-dependent degradation studies (e.g., pH 3–7 buffers) are recommended to assess shelf life .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways to identify energetically favorable intermediates. For instance, ICReDD’s approach combines reaction path searches with experimental data to narrow optimal conditions (e.g., temperature, solvent polarity) and reduce trial-and-error experimentation . Computational tools like Gaussian or ORCA can predict regioselectivity in indane functionalization, aiding in yield improvement .

Q. What experimental strategies resolve contradictions in enantiomeric purity data for chiral derivatives?

  • Methodological Answer : Chiral chromatography (e.g., using cellulose-based columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can distinguish enantiomers. For example, (1R,2S)-1-Amino-2-indanol derivatives (>95% enantiomeric excess) were resolved using chiral HPLC, as reported in analogous indane-based compounds . Circular dichroism (CD) spectroscopy further complements these analyses .

Q. What role does this compound play in enzyme inhibition studies, and how are such assays designed?

  • Methodological Answer : As a structural analog of phenylalanine, this compound may act as a competitive inhibitor of phenylalanine ammonia-lyase (PAL). Assays involve pre-incubating the enzyme with the inhibitor, followed by kinetic measurements (e.g., UV-Vis monitoring of cinnamic acid production at 290 nm). IC₅₀ values are determined via dose-response curves, with controls for non-specific binding (e.g., using heat-denatured enzyme) .

Q. How do crystallographic studies inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer : X-ray diffraction of co-crystals with target enzymes (e.g., PAL) reveals binding interactions, such as hydrogen bonding with the indane moiety or ionic interactions with the hydrochloride group. Structure-activity relationship (SAR) models based on these data guide substitutions at the amino-acetic acid or indane positions to improve affinity .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations in melting points (e.g., 285–289°C vs. 117–121°C in related indane derivatives) may arise from polymorphic forms or hydration states. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify phase transitions, while recrystallization in different solvents (e.g., ethanol vs. acetonitrile) isolates stable polymorphs .

Q. Why do catalytic yields differ between batch and flow reactor syntheses?

  • Methodological Answer : Flow reactors enhance mass transfer and temperature control, often improving yields. For example, continuous flow systems with immobilized catalysts (e.g., Pd/C for hydrogenation) reduce side reactions in indane functionalization. Comparative studies should monitor residence time and catalyst loading to optimize scalability .

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